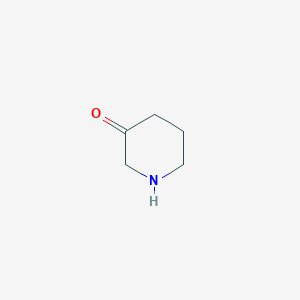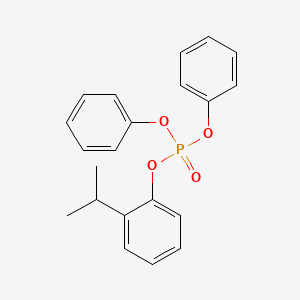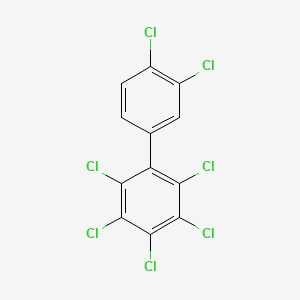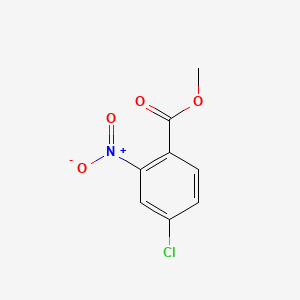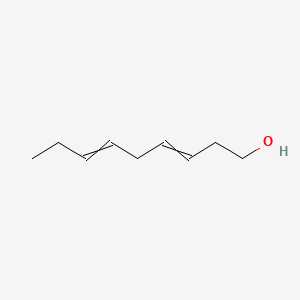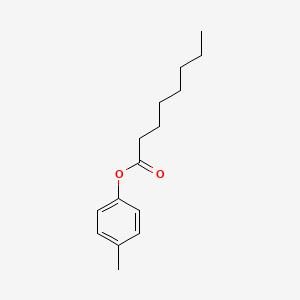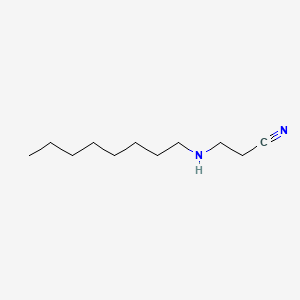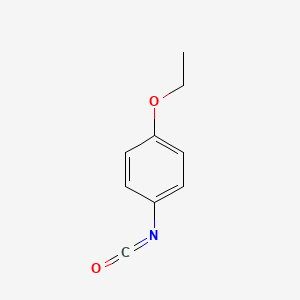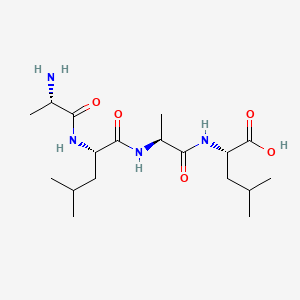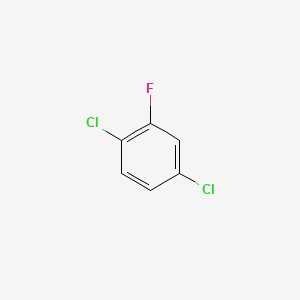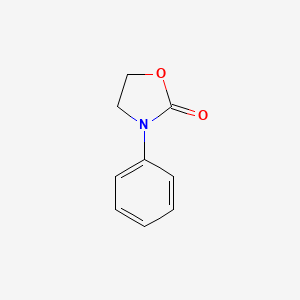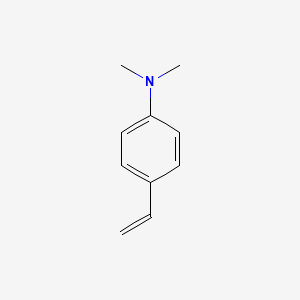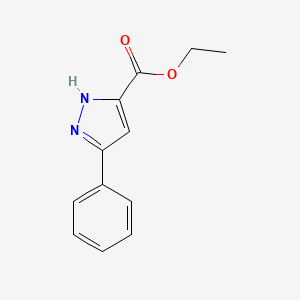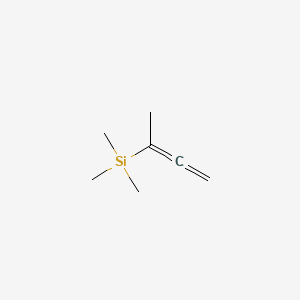
1-Methyl-1-(trimethylsilyl)allene
Vue d'ensemble
Description
1-Methyl-1-(trimethylsilyl)allene is a chemical compound with the molecular formula C7H14Si and a molecular weight of 126.27 . It is widely used as propargylic anion equivalents and three-carbon synthons for [3 + 2] annulations leading to five-membered compounds including cyclopentenes, dihydrofurans, pyrrolines, isoxazoles, furans, and azulenes .
Synthesis Analysis
1-Methyl-1-(trimethylsilyl)allene can be conveniently prepared by the method of Vermeer . Silyl-substituted propargyl mesylates undergo SN2 displacement by the organocopper reagent generated from methylmagnesium chloride, copper (I) bromide, and lithium bromide . This compound is produced in 52% yield from commercially available (trimethylsilyl)propargyl alcohol .Molecular Structure Analysis
The molecular structure of 1-Methyl-1-(trimethylsilyl)allene is characterized by a carbon-silicon bond, which is longer and less sterically hindered than a carbon-carbon bond . This allows for SN2-like reactions to occur more readily .Chemical Reactions Analysis
In synthetic organic chemistry research, 1-Methyl-1-(trimethylsilyl)allene is actively studied for its ability to act as a precursor in the formation of complex cyclic structures through pericyclic reactions . The rates of allene cyclopropanation are highly dependent on the steric and electronic properties of the allene .Physical And Chemical Properties Analysis
1-Methyl-1-(trimethylsilyl)allene has a boiling point of 111-112 °C and a density of 0.759 g/mL at 25 °C . It is soluble in CH2Cl2, benzene, THF, Et2O, and most organic solvents .Applications De Recherche Scientifique
Synthesis of Allenylsilanes
1-Methyl-1-(trimethylsilyl)allene is a key product in the general method for synthesizing allenylsilanes. This method also results in the byproduct 1-trimethylsilyl-1-butyne and is a significant advancement in organic synthesis, particularly in the context of addition and sulfonation reactions (Danheiser, Tsai, & Fink, 2003).
Reactivity with Terminal Alkenes
The compound has been found to react even at room temperature with terminal alkenes, cycloalkenes, and other similar compounds, showing its versatility as an enophile in phospha ene reactions. This leads to the formation of various allyl-substituted chlorophosphanes (Mackewitz & Regitz, 2006).
Formation of Hydride-Alkenylcarbyne Derivatives
1-Methyl-1-(trimethylsilyl)allene is involved in the C−H bond activation of terminal allenes, leading to the formation of hydride-alkenylcarbyne-osmium and disubstituted vinylidene-ruthenium derivatives. This reactivity showcases its role in complex organometallic transformations (Collado et al., 2010).
Enantioselective Cyclopropanation
The compound is particularly effective in rhodium-mediated enantioselective cyclopropanation reactions. It proceeds in higher yield than other similar substrates, indicating a significant beta-silicon effect (Gregg, Farrugia, & Frost, 2009).
Metalation and Cross-Coupling
1-Methyl-1-(trimethylsilyl)allene undergoes zincation followed by Pd-catalyzed coupling, leading to the formation of regioselectively tetrasubstituted allenes. This process can be conducted in a one-pot procedure, highlighting its practical utility in organic synthesis (Quinio et al., 2015).
Safety And Hazards
Orientations Futures
If pure 1-methyl-1-(trimethylsilyl)allene is required, the mixture of allenylsilane and 1-trimethylsilyl-1-butyne can be treated with 0.15 equiv of silver nitrate in 10:1 methanol–water at room temperature for 1 hr . This field continues to be an area of active research, with potential for new discoveries and applications .
Propriétés
InChI |
InChI=1S/C7H14Si/c1-6-7(2)8(3,4)5/h1H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARFIQOXZWRCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996067 | |
| Record name | (Buta-2,3-dien-2-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-(trimethylsilyl)allene | |
CAS RN |
74542-82-8 | |
| Record name | Trimethyl(1-methyl-1,2-propadienyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074542828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Buta-2,3-dien-2-yl)(trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trimethylsilyl)-1,2-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trimethyl(1-methyl-1,2-propadienyl)silane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7C73V8VZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



